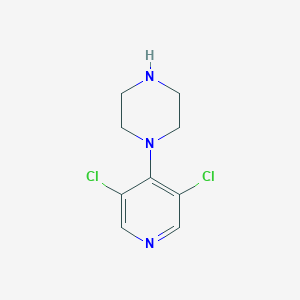

1-(3,5-Dichloropyridin-4-yl)piperazine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(3,5-dichloropyridin-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N3/c10-7-5-13-6-8(11)9(7)14-3-1-12-2-4-14/h5-6,12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCFTLKHUONISF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=NC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384127 | |

| Record name | 1-(3,5-dichloropyridin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-80-2 | |

| Record name | 1-(3,5-Dichloro-4-pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-dichloropyridin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175277-80-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(3,5-Dichloropyridin-4-yl)piperazine chemical properties

An In-depth Technical Guide to 1-(3,5-Dichloropyridin-4-yl)piperazine

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern pharmaceutical development, the strategic selection of molecular building blocks is a cornerstone of successful drug design. Heterocyclic compounds, in particular, form the structural core of a vast number of therapeutic agents. Among these, This compound (CAS No: 175277-80-2) has emerged as a critical intermediate. Its unique architecture, which combines a dichloropyridinyl moiety with a piperazine ring, presents a versatile and highly functionalized scaffold for medicinal chemists.[1]

The piperazine ring is a privileged structure in medicinal chemistry, frequently incorporated to enhance physicochemical properties such as aqueous solubility, modulate pharmacokinetic profiles, or to serve as a linker between different pharmacophoric elements.[2][3] When coupled with the electronically distinct dichloropyridine system, it creates a molecule primed for further chemical modification. This guide provides an in-depth technical overview of the core chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound govern its behavior in both synthetic and biological systems. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 175277-80-2 | [1] |

| Molecular Formula | C₉H₁₁Cl₂N₃ | [4] |

| Molecular Weight | 232.11 g/mol | [4] |

| Monoisotopic Mass | 231.033 Da | [4] |

| Appearance | White to off-white solid (Typical) | General Knowledge |

| Predicted XlogP | 1.6 | [4] |

| Purity | Typically >95% or >98% | [1] |

Synthesis and Reactivity

Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The primary route for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This mechanism is predicated on the reaction between an electron-deficient aromatic ring and a nucleophile.

Causality of the Reaction: The precursor, 3,4,5-trichloropyridine, is highly susceptible to nucleophilic attack, particularly at the C4 position. The electron-withdrawing effect of the ring nitrogen, combined with the inductive effects of the three chlorine atoms, significantly lowers the electron density of the pyridine ring. The C4 position is most activated because the negative charge of the intermediate (Meisenheimer complex) can be effectively delocalized onto the electronegative ring nitrogen. Piperazine, with its secondary amine nitrogens, serves as a potent nucleophile that preferentially attacks this C4 position to displace a chloride ion.[5]

Caption: Synthetic workflow for this compound.

Representative Experimental Protocol

This protocol is a representative methodology. Researchers must optimize conditions based on laboratory-specific equipment and reagent purity. Always perform a thorough risk assessment before commencing.

-

Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,4,5-trichloropyridine (1.0 eq).

-

Reagent Addition: Add anhydrous piperazine (1.5-2.0 eq) and a suitable solvent such as acetonitrile or N,N-Dimethylformamide (DMF). The excess piperazine can also act as a base to neutralize the HCl byproduct. Alternatively, an inorganic base like potassium carbonate (K₂CO₃) can be added.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, cool the mixture to room temperature. If a solid precipitate (piperazine hydrochloride) has formed, it can be filtered off. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude residue is partitioned between water and an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The final product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Reactivity Profile

The resulting molecule possesses two key points for subsequent chemical elaboration:

-

Piperazine N-H: The secondary amine of the piperazine ring is the most common site for further functionalization. It readily undergoes N-alkylation, N-acylation, reductive amination, and other coupling reactions, allowing for the attachment of diverse side chains and pharmacophores.

-

Pyridine Ring: The two remaining chlorine atoms on the pyridine ring are relatively deactivated to further SNAr reactions but can be functionalized using cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig) under appropriate catalytic conditions.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a highly valuable scaffold in the design of novel therapeutic agents, particularly for targets within the central nervous system (CNS).[6] Many piperazine-containing drugs exhibit activity as antipsychotics, antidepressants, and anxiolytics.[6][7]

Logic of Application:

-

Scaffold for Library Synthesis: The reactive N-H group allows for the rapid synthesis of large libraries of analogues for high-throughput screening.

-

Bioisosteric Replacement: The dichloropyridine moiety can serve as a bioisostere for other aromatic systems, such as a dichlorophenyl ring, offering a way to modulate electronic properties, metabolism, and target engagement.

-

Improved Pharmacokinetics: The basic nitrogen of the piperazine ring is often protonated at physiological pH, which can enhance aqueous solubility and improve oral bioavailability—a critical parameter in drug development.[2]

Caption: Role as a versatile scaffold in API synthesis.

Spectral Data Analysis

While specific experimental spectra for this compound are not widely published, its structure allows for reliable prediction of its key spectral features.

-

¹H NMR: The spectrum is expected to be relatively simple.

-

A singlet in the aromatic region (δ 8.0-8.5 ppm) corresponding to the two equivalent protons (H2, H6) on the pyridine ring.

-

Two distinct triplets in the aliphatic region (δ 3.0-3.5 ppm), each integrating to 4 protons, corresponding to the two sets of non-equivalent -CH₂- groups of the piperazine ring.

-

A broad singlet (δ 1.5-2.5 ppm) for the N-H proton, which may exchange with D₂O.

-

-

¹³C NMR:

-

Signals for the pyridine carbons, with the carbon bearing the piperazine (C4) shifted downfield, and the chlorine-bearing carbons (C3, C5) also significantly shifted.

-

Two signals for the piperazine carbons, corresponding to the carbons adjacent to the pyridine ring and those adjacent to the N-H group.[8]

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) will be accompanied by an (M+2) peak of approximately 65% the intensity of M⁺, and an (M+4) peak of approximately 10% intensity.

-

Predicted adducts include [M+H]⁺ at m/z 232.04028.[4]

-

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a controlled laboratory environment. While a specific Safety Data Sheet (SDS) must be consulted from the supplier, general precautions for this class of compounds include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[9][10]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][11]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[9][10]

Conclusion

This compound stands out as a high-value, strategic intermediate for pharmaceutical research and development. Its straightforward synthesis, well-defined points of reactivity, and the proven utility of its constituent pharmacophores provide chemists with a reliable and versatile platform for innovation. Understanding its core chemical properties is essential for leveraging this scaffold to its full potential in the quest for novel and effective therapeutic agents.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Sourcing Key Pharmaceutical Intermediates: The Role of this compound. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Pipzine Chemicals. (n.d.). 3,4,5-Trichloropyridine.

- Al-Zoubi, R. M., et al. (2019). Reactions of Polychlorinated Pyrimidines with DABCO. Molbank, 2019(3), M1084. [Link]

- PubChem. (n.d.). This compound.

- Vitaku, E., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 195. [Link]

- de Oliveira, A. C. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 581-594. [Link]

- de Souza, A. C. B., et al. (2018). A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 277-287. [Link]

- University of Wisconsin, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from ACS Division of Organic Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C9H11Cl2N3) [pubchemlite.lcsb.uni.lu]

- 5. 3,4,5-Trichloropyridine: Properties, Uses, Safety Data, Price & Supplier China – Expert Guide [pipzine-chem.com]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. mmbio.byu.edu [mmbio.byu.edu]

1-(3,5-Dichloropyridin-4-yl)piperazine CAS number

An In-depth Technical Guide to 1-(3,5-Dichloropyridin-4-yl)piperazine

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Identified by its CAS Number 175277-80-2, this compound serves as a versatile scaffold for the synthesis of active pharmaceutical ingredients (APIs).[1] This document delves into its physicochemical properties, outlines a detailed and mechanistically justified synthetic protocol, explores its applications in drug discovery, and provides essential safety and handling guidelines. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights to facilitate its effective use in the laboratory and during process scale-up.

Introduction & Significance

In the landscape of pharmaceutical development, heterocyclic compounds are foundational. The piperazine moiety, a six-membered ring with two opposing nitrogen atoms, is a privileged scaffold found in numerous approved drugs, particularly those targeting the central nervous system (CNS).[2][3] When combined with a di-substituted pyridine ring, the resulting molecule, this compound, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and reactive handles for further chemical elaboration.

Its significance lies in its role as a crucial intermediate.[1] The dichloropyridine portion provides a well-defined three-dimensional structure and an electron-deficient aromatic system, while the secondary amine of the piperazine ring serves as a prime nucleophile for introducing diverse functional groups. This allows chemists to systematically modify the core structure to optimize pharmacological activity, selectivity, and pharmacokinetic properties, making it a valuable starting point for developing new chemical entities (NCEs) against a variety of disease targets.

Physicochemical Properties & Characterization

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in synthesis and formulation.

Key Identifiers and Properties

| Property | Value | Source |

| CAS Number | 175277-80-2 | [1] |

| Molecular Formula | C₉H₁₁Cl₂N₃ | [4] |

| Molecular Weight | 232.11 g/mol | [4] |

| Monoisotopic Mass | 231.033 Da | [4] |

| Appearance | Typically an off-white to yellow solid | General Knowledge |

| Purity | Commercially available at >95% or >98% | [1] |

| Predicted XlogP | 1.6 | [4] |

Analytical Characterization

Confirming the identity and purity of this compound is critical. A multi-pronged analytical approach is recommended:

-

High-Performance Liquid Chromatography (HPLC): A standard reversed-phase HPLC method (e.g., using a C18 column with a water/acetonitrile gradient) coupled with a UV detector is suitable for purity assessment. Due to the lack of a strong chromophore, derivatization with reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance UV detection at trace levels.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is effective for both separation and identification, providing a definitive molecular weight and fragmentation pattern that can confirm the structure.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, confirming the connectivity of the pyridine and piperazine rings and the substitution pattern.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides rapid confirmation of the molecular weight of the target compound in solution.[7]

Synthesis & Mechanistic Insights

The most logical and industrially scalable route to this compound is via a Nucleophilic Aromatic Substitution (SNAr) reaction.

Mechanistic Rationale

The SNAr pathway is highly favored in this case due to the electronic nature of the pyridine ring. The ring nitrogen acts as a strong electron-withdrawing group, significantly reducing the electron density of the aromatic system. This effect is further amplified by the two electronegative chlorine atoms. This pronounced electron deficiency makes the carbon atoms of the pyridine ring, particularly the C4 position (para to the ring nitrogen), highly electrophilic and susceptible to attack by a nucleophile like piperazine. The reaction proceeds through a stabilized, negatively charged intermediate known as a Meisenheimer complex before the leaving group (a chloride ion) is expelled to restore aromaticity.

Experimental Protocol: Synthesis from 3,4,5-Trichloropyridine

This protocol describes a representative lab-scale synthesis.

Materials:

-

3,4,5-Trichloropyridine

-

Piperazine (anhydrous)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4,5-trichloropyridine (1.0 eq).

-

Reagent Addition: Add piperazine (1.1 - 1.5 eq) and a suitable base such as DIPEA (2.0 eq) or K₂CO₃ (2.5 eq). The excess piperazine and the added base serve to quench the HCl generated during the reaction.

-

Solvent: Add a suitable polar aprotic solvent, such as DMF or ACN, to achieve a concentration of approximately 0.5 M.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (to remove excess acid and unreacted starting material) and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude material can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery & Medicinal Chemistry

The title compound is not an end product but a versatile starting point. Its structure contains two key pharmacophoric elements that medicinal chemists leverage.

-

The Piperazine Moiety: The secondary amine (N-H) is a key reactive handle. It can be readily functionalized via reactions like N-alkylation, N-acylation, reductive amination, or urea formation. This allows for the introduction of a vast array of side chains (the R-group in the diagram below) to explore the chemical space and modulate biological activity.[8] Many CNS-active drugs utilize this feature to interact with G-protein coupled receptors (GPCRs).[3]

-

The Dichloropyridine Ring: The chlorine atoms, while contributing to the electronic properties, can also serve as handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further aryl or alkyl groups, although this is less common than modifying the piperazine nitrogen.

Caption: Role as a scaffold for generating diverse compound libraries.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed. While a specific safety data sheet (SDS) for this exact compound is not publicly available, data from closely related dichlorophenylpiperazines and piperazine itself can be used to infer its hazard profile.[9][10][11]

-

Hazard Classification: Expected to be harmful if swallowed and may cause skin and serious eye irritation.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately.[9][10]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell.[9][11]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Keep locked up.[9][12] The compound may be sensitive to light and moisture.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][11]

Conclusion

This compound (CAS: 175277-80-2) is a high-value chemical intermediate with significant utility in pharmaceutical research and development. Its straightforward synthesis via nucleophilic aromatic substitution, coupled with the versatile reactivity of the piperazine moiety, makes it an ideal scaffold for building libraries of novel compounds. A comprehensive understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for any scientist looking to leverage this potent building block in the quest for new therapeutic agents.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Sourcing Key Pharmaceutical Intermediates: The Role of this compound. [Link]

- Wikipedia. (n.d.). Piperazine. [Link]

- Pharmaffiliates. (n.d.). 1-(3,5-Dichlorophenyl)piperazine. [Link]

- Patsnap Synapse. (2024). What is the mechanism of Piperazine?. [Link]

- PubChem. (n.d.). 1-(3,4-Dichlorophenyl)piperazine. [Link]

- NTU Journal of Pure Sciences. (2022).

- PubChemLite. (n.d.). This compound. [Link]

- PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

- PubMed. (1964). MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. [Link]

- PubChem. (n.d.). Piperazine. [Link]

- ResearchGate. (2020).

- PubChem. (n.d.). Piperazine Dihydrochloride. [Link]

- PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

- Google Patents. (2016).

- RSC Publishing. (n.d.). Analytical Methods. [Link]

- PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. [Link]

- ResearchGate. (2012).

- MDPI. (2020). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]

- ChemUniverse. (n.d.). Request A Quote. [Link]

- MDPI. (2021). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- PubMed. (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. [Link]

- NIH. (n.d.). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I)

Sources

- 1. nbinno.com [nbinno.com]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C9H11Cl2N3) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs [mdpi.com]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. mmbio.byu.edu [mmbio.byu.edu]

A Technical Guide to 1-(3,5-Dichloropyridin-4-yl)piperazine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides an in-depth examination of 1-(3,5-Dichloropyridin-4-yl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. The unique structural arrangement, featuring a dichloropyridine ring linked to a piperazine moiety, establishes it as a versatile scaffold and a crucial building block for synthesizing a wide array of active pharmaceutical ingredients (APIs).[1] This document details the molecule's structural and physicochemical properties, provides a validated protocol for its synthesis and purification, outlines methods for its analytical characterization, and explores its applications in modern drug discovery. The content is tailored for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and robust scientific grounding.

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry.[2][3] Its presence in a multitude of FDA-approved drugs is a testament to its utility in modulating physicochemical properties, such as solubility and basicity, which are critical for pharmacokinetic profiles.[2][4] The piperazine moiety, a six-membered ring containing two nitrogen atoms at positions 1 and 4, serves as a versatile linker and pharmacophore in its own right.[5][6]

This compound leverages this foundational structure by incorporating a sterically hindered and electron-deficient 3,5-dichloropyridinyl group. This substitution pattern critically influences the nucleophilicity of the piperazine nitrogens and provides specific vectors for further chemical modification, making it a highly sought-after intermediate in the synthesis of targeted therapeutic agents.[1]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental properties is the cornerstone of its effective application in complex synthetic campaigns.

Chemical Identity

The structural and identifying information for this compound is summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 175277-80-2 | [1] |

| Molecular Formula | C₉H₁₁Cl₂N₃ | [7] |

| Molecular Weight | 232.11 g/mol | [7] |

| Canonical SMILES | C1CN(CCN1)C2=C(C=NC=C2Cl)Cl | [7] |

| InChI Key | GPCFTLKHUONISF-UHFFFAOYSA-N | [7] |

Predicted Physicochemical Properties

Computational models provide valuable insights into the molecule's behavior in biological systems. These properties are crucial for ADME (Absorption, Distribution, Metabolism, and Excretion) profiling in early-stage drug discovery.

| Property | Predicted Value | Significance in Drug Development |

| XlogP | 1.6 | Indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | Suggests good potential for oral bioavailability and cell permeability. |

| Hydrogen Bond Donors | 1 | The secondary amine of the piperazine ring can engage in hydrogen bonding. |

| Hydrogen Bond Acceptors | 3 | The two piperazine nitrogens and the pyridine nitrogen can act as acceptors. |

| pKa (Strongest Basic) | 7.5 (Predicted) | The basicity of the piperazine nitrogen is crucial for salt formation and solubility. |

Data sourced from PubChem predictions.[7]

Synthesis and Purification

The reliable synthesis of high-purity this compound is critical for its use in pharmaceutical manufacturing. The most common and efficient route is a nucleophilic aromatic substitution (SNAr) reaction.

Synthetic Pathway Overview

The synthesis proceeds via the reaction of 3,4,5-trichloropyridine with an excess of piperazine. The chlorine atom at the 4-position of the pyridine ring is the most activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent chlorine atoms and the ring nitrogen.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C9H11Cl2N3) [pubchemlite.lcsb.uni.lu]

1-(3,5-Dichloropyridin-4-yl)piperazine synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(3,5-Dichloropyridin-4-yl)piperazine

Introduction

This compound, identified by CAS number 175277-80-2, is a pivotal heterocyclic intermediate in modern pharmaceutical development.[1][2] Its molecular architecture, which combines a reactive dichloropyridine core with a versatile piperazine moiety, presents a valuable scaffold for medicinal chemists.[1][3] This structure is frequently incorporated into active pharmaceutical ingredients (APIs) targeting a wide array of diseases, including those affecting the central nervous system (CNS).[4] This guide provides a comprehensive overview of the most logical and efficient synthetic pathway to this compound, grounded in established chemical principles and supported by practical, field-proven insights. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, and discuss key considerations for process optimization and scale-up.

Strategic Synthesis Design: A Retrosynthetic Approach

The most direct and industrially viable route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. The retrosynthetic analysis logically disconnects the target molecule at the pyridine-piperazine C-N bond. This identifies piperazine as the nucleophile and a suitably activated polychloropyridine as the electrophilic partner.

Caption: Retrosynthetic analysis of the target compound.

The ideal starting material is 3,4,5-trichloropyridine . In this substrate, the chlorine atom at the C4 position is highly activated towards nucleophilic displacement. This activation is a direct consequence of the electron-withdrawing effects of both the nitrogen heteroatom and the adjacent chlorine atoms at C3 and C5.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The reaction proceeds via a well-established addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitutions on electron-deficient aromatic rings.[5][6] While some SNAr reactions are now understood to be concerted[7][8], the classical two-step pathway involving a discrete Meisenheimer complex provides a robust framework for understanding this specific transformation.

-

Nucleophilic Attack: A nitrogen atom from the piperazine molecule attacks the electron-deficient C4 carbon of the 3,4,5-trichloropyridine ring. This step is typically the rate-determining step and results in the disruption of the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6]

-

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized and stabilized by the resonance effect of the pyridine nitrogen and the inductive effects of the two flanking chlorine atoms. This stabilization is crucial for the reaction to proceed efficiently.

-

Elimination and Aromatization: The aromaticity of the pyridine ring is restored through the expulsion of the chloride ion from the C4 position. This elimination step is fast and thermodynamically favorable, driving the reaction to completion. A base is required in the reaction mixture to neutralize the HCl generated from the protonated piperazine, thereby regenerating the nucleophilic free amine and preventing the formation of unreactive salts.

Caption: SNAr reaction mechanism pathway.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials & Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |

| 3,4,5-Trichloropyridine | C₅H₂Cl₃N | 182.44 | 5.00 g | 27.4 | 1.0 |

| Piperazine (anhydrous) | C₄H₁₀N₂ | 86.14 | 4.72 g | 54.8 | 2.0 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 7.57 g | 54.8 | 2.0 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | - |

| Brine (Saturated NaCl) | NaCl | 58.44 | - | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | - |

Experimental Workflow:

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure:

-

Reaction Setup: To a dry 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 3,4,5-trichloropyridine (5.00 g, 27.4 mmol), anhydrous piperazine (4.72 g, 54.8 mmol), and potassium carbonate (7.57 g, 54.8 mmol).

-

Solvent Addition: Add N,N-Dimethylformamide (50 mL) to the flask. The mixture will be a suspension.

-

Reaction Execution: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 3,4,5-trichloropyridine is consumed (typically 12-16 hours).

-

Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of cold water. Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).[9]

-

Workup - Washing and Drying: Combine the organic extracts and wash them with brine (2 x 50 mL) to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel.[9] Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing) to isolate the pure this compound.

-

Characterization: The final product should be a white to off-white solid. Characterize by NMR and Mass Spectrometry to confirm its identity and purity. The expected molecular formula is C₉H₁₁Cl₂N₃ with a monoisotopic mass of 231.033 Da.[3]

Process Optimization and Scale-Up Considerations

-

Choice of Base: While potassium carbonate is effective, other bases like sodium carbonate or organic bases such as triethylamine or diisopropylethylamine can be used. The choice may affect reaction time and impurity profiles.

-

Solvent Selection: Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions due to their ability to solvate cations while leaving the nucleophile relatively free. Acetonitrile can also be a suitable, lower-boiling point alternative.

-

Piperazine Stoichiometry: Using a slight excess of piperazine (e.g., 1.5-2.2 equivalents) ensures the complete consumption of the limiting trichloropyridine starting material. However, a large excess can complicate purification.

-

Temperature Control: The reaction is temperature-dependent. Lower temperatures will result in a significantly slower reaction rate, while excessively high temperatures may lead to the formation of undesired byproducts. The optimal temperature should be determined empirically for large-scale production.

-

Workup Procedure: On a larger scale, managing the workup with DMF can be challenging. An alternative is to distill off the bulk of the DMF under vacuum before performing the aqueous workup.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution of 3,4,5-trichloropyridine is a robust and efficient method. A thorough understanding of the SNAr mechanism allows for rational optimization of reaction conditions, including the choice of base, solvent, and temperature. The provided protocol serves as a reliable foundation for both laboratory-scale synthesis and further process development for large-scale manufacturing in the pharmaceutical industry.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. PubChemLite - this compound (C9H11Cl2N3) [pubchemlite.lcsb.uni.lu]

- 4. 1-(3,5-Dichloropyridin-4-yl)piperidine-4-carboxamide [myskinrecipes.com]

- 5. youtube.com [youtube.com]

- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Unlocking Therapeutic Potential: A Technical Guide to the Mechanistic Exploration of 1-(3,5-Dichloropyridin-4-yl)piperazine-Based Compounds

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffold, 1-(3,5-Dichloropyridin-4-yl)piperazine, has emerged as a significant building block in contemporary medicinal chemistry. While not an active pharmaceutical ingredient (API) in itself, its structural motifs—a dichlorinated pyridine ring and a piperazine moiety—are prevalent in a diverse range of clinically relevant molecules. This guide provides a comprehensive exploration of the potential mechanisms of action that can be achieved by utilizing this versatile intermediate. We will delve into the plausible molecular targets and signaling pathways, supported by established experimental protocols and data interpretation frameworks, to empower researchers in the rational design and development of novel therapeutics derived from this promising scaffold.

Introduction: The Strategic Value of the this compound Scaffold

The confluence of a dichloropyridine and a piperazine ring within a single, synthetically accessible molecule presents a strategic advantage in drug discovery. The pyridine ring, a common feature in many bioactive compounds, offers a site for various chemical modifications, while the piperazine group often serves as a key pharmacophore, interacting with a multitude of biological targets. The dichlorination pattern can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also play a direct role in binding to target proteins.

This guide will explore the mechanistic possibilities stemming from this scaffold, focusing on its potential applications in targeting the central nervous system (CNS) and its utility in kinase inhibition, two areas where piperazine-containing molecules have shown considerable success.

Plausible Mechanisms of Action and Target Classes

Based on the extensive body of research on related compounds, molecules derived from this compound are likely to exhibit activity in the following areas:

Central Nervous System Modulation: Targeting Neurotransmitter Receptors

The piperazine moiety is a well-established pharmacophore for a variety of CNS targets, particularly G-protein coupled receptors (GPCRs) involved in neurotransmission.

-

Serotonin (5-HT) Receptor Antagonism/Agonism: Many piperazine derivatives interact with various serotonin receptor subtypes. For instance, antagonism of the 5-HT2A receptor is a common mechanism for atypical antipsychotics, while agonism at the 5-HT1A receptor is associated with anxiolytic and antidepressant effects.

-

Dopamine (D) Receptor Modulation: Interaction with dopamine receptors, particularly the D2 subtype, is a hallmark of antipsychotic drugs. Piperazine-containing compounds can act as antagonists or partial agonists at these receptors.

-

Adrenergic and Histaminergic Receptor Interactions: Cross-reactivity with adrenergic (e.g., α1, α2) and histaminergic (H1) receptors is also common and can contribute to the overall pharmacological profile, including side effects such as sedation and orthostatic hypotension.

Illustrative Signaling Pathway: Hypothetical 5-HT2A Receptor Antagonism

Caption: Hypothetical signaling pathway of a 5-HT2A receptor antagonist derived from the scaffold.

Kinase Inhibition: A Scaffold for Anticancer Therapeutics

The pyridine and piperazine rings are common features in many small-molecule kinase inhibitors. The nitrogen atoms can act as hydrogen bond acceptors or donors, and the overall structure can be tailored to fit into the ATP-binding pocket of various kinases.

-

Tyrosine Kinase Inhibitors (TKIs): The dichloropyridine moiety can be a key interacting element with the hinge region of the kinase domain. By modifying the substituents on the piperazine ring, selectivity for different tyrosine kinases (e.g., EGFR, VEGFR, ALK) can be achieved.

-

Serine/Threonine Kinase Inhibitors: Similarly, this scaffold can be adapted to target serine/threonine kinases involved in cell cycle regulation and signaling pathways, such as CDKs and Akt.

Illustrative Experimental Workflow: Kinase Inhibition Assay

Caption: A generalized workflow for determining the in vitro kinase inhibitory activity of a compound.

Methodologies for Mechanistic Elucidation

A multi-pronged approach is essential to definitively determine the mechanism of action of a novel compound derived from the this compound scaffold.

In Vitro Target Engagement and Functional Assays

-

Binding Assays:

-

Radioligand Binding Assays: To determine the affinity (Ki) of the compound for a panel of receptors.

-

Surface Plasmon Resonance (SPR): To measure the kinetics of binding (kon, koff) to a purified target protein.

-

-

Functional Assays:

-

GPCRs: Calcium flux assays (for Gq-coupled receptors), cAMP assays (for Gs/Gi-coupled receptors), or β-arrestin recruitment assays to determine agonist or antagonist activity.

-

Kinases: In vitro kinase activity assays (as diagrammed above) to determine the IC50 value.

-

Table 1: Hypothetical In Vitro Profiling Data for a CNS-Targeted Derivative

| Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Mode of Action |

| 5-HT2A | 2.5 | 5.1 (IC50) | Antagonist |

| D2 | 15.8 | 22.3 (IC50) | Antagonist |

| α1A | 89.2 | 110.5 (IC50) | Antagonist |

| H1 | 45.6 | 62.1 (IC50) | Antagonist |

Cellular and Phenotypic Assays

-

Cell-Based Signaling Assays: Western blotting to assess the phosphorylation status of downstream signaling proteins (e.g., ERK, Akt).

-

Phenotypic Screens: High-content imaging or other cell-based assays to assess effects on cell morphology, proliferation, or other relevant phenotypes.

In Vivo Pharmacological Studies

-

Animal Models of Disease: To evaluate the efficacy of the compound in relevant animal models (e.g., models of psychosis, depression, or cancer xenograft models).

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To correlate drug exposure with the observed pharmacological effects.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. Its inherent structural features make it amenable to targeting a wide range of biological molecules, with particularly strong potential in the development of CNS-active agents and kinase inhibitors. A thorough understanding of the principles of molecular pharmacology, coupled with a systematic and multi-faceted experimental approach, is crucial for elucidating the precise mechanism of action of any new chemical entity derived from this versatile intermediate. Future research will undoubtedly continue to expand the therapeutic applications of this valuable chemical scaffold.

References

- Due to the nature of this compound as a chemical intermediate, direct citations for its mechanism of action are not available. The principles and methodologies described are based on established practices in medicinal chemistry and pharmacology. For specific examples of the therapeutic activities of piperazine-containing drugs, readers are encouraged to consult primary research articles and reviews in the relevant therapeutic areas.

Solubility of 1-(3,5-Dichloropyridin-4-yl)piperazine in different solvents

An In-Depth Technical Guide to the Solubility of 1-(3,5-Dichloropyridin-4-yl)piperazine for Pharmaceutical Development

This guide provides a comprehensive technical overview of the solubility of this compound, a critical physicochemical parameter influencing its development as a potential therapeutic agent. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of solubility, presents field-proven experimental protocols for its determination, and discusses the interpretation of solubility data in the context of pharmaceutical sciences.

Introduction: The Central Role of Solubility

The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility is a paramount parameter that significantly influences a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2][3] Poorly soluble compounds often exhibit low absorption from the gastrointestinal tract, leading to inadequate and variable drug concentrations in systemic circulation.[1] Therefore, a thorough characterization of the solubility profile of a compound like this compound is not merely a routine check but a foundational step in any rational drug development program.[4][5]

This guide will explore the solubility of this compound, providing both the conceptual framework and the practical methodologies required to assess this vital property accurately.

Physicochemical Profile of this compound

Understanding the molecule's structure is the first step in predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁Cl₂N₃ | [6] |

| Molecular Weight | 232.11 g/mol | [7] |

| Monoisotopic Mass | 231.033 Da | [6] |

| Predicted XlogP | 1.6 | [6] |

| Structure | A piperazine ring substituted with a 3,5-dichloropyridinyl group. | [6] |

The presence of the basic nitrogen atoms in the piperazine ring suggests that the compound's solubility will be highly dependent on pH.[8] The dichloropyridinyl moiety contributes to its lipophilicity, which may counteract the hydrophilic nature of the piperazine ring, making its aqueous solubility a complex property to predict without experimental validation.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

In drug discovery and development, solubility is typically assessed in two distinct forms: kinetic and thermodynamic.[9] Understanding the difference is crucial for designing relevant experiments and correctly interpreting the results.

-

Kinetic Solubility: This measures the concentration of a compound before it starts to precipitate when a concentrated DMSO stock solution is rapidly added to an aqueous buffer.[9][10] It is a high-throughput method often used in the early stages of drug discovery for rapid compound screening.[11][12] However, it may overestimate the true solubility as it can reflect a supersaturated state.[13]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is defined as the concentration of a saturated solution when it is in equilibrium with its solid form.[14][15] This measurement is considered the "gold standard" and is critical for lead optimization and formulation development, though it is more time and resource-intensive to determine.[15][16]

Experimental Protocols for Solubility Determination

The following sections provide detailed, self-validating protocols for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This method remains the benchmark for accurate solubility determination.[16][17] It measures the compound's solubility at equilibrium, providing data essential for pre-formulation and biopharmaceutical classification.

Causality Behind Experimental Choices:

-

Excess Solid: Using an excess of the solid compound ensures that equilibrium is reached and the final solution is truly saturated.

-

Prolonged Incubation: A 24-hour (or longer) incubation period with agitation allows sufficient time for the dissolution process to reach a state of equilibrium between the solid and liquid phases.[14][17]

-

Phase Separation: Filtration or centrifugation is a critical step to remove all undissolved particles, as their presence would lead to an overestimation of solubility.[18]

-

Quantification: HPLC-UV is a robust and selective analytical method for determining the concentration of the dissolved compound in the supernatant.[15]

Step-by-Step Protocol:

-

Preparation: Add an excess amount (e.g., 2-5 mg) of solid this compound to a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline pH 7.4) to the vial.

-

Equilibration: Seal the vials and place them in a shaker or on a vial roller system at a controlled temperature (e.g., 25°C or 37°C). Agitate for 24 hours to ensure equilibrium is reached.[14][15]

-

Phase Separation: After incubation, allow the vials to stand briefly. Carefully withdraw the supernatant and filter it through a 0.45 µm PVDF filter to remove any undissolved solid.

-

Sample Dilution: Dilute the clear filtrate with an appropriate solvent (e.g., a mixture of the buffer and an organic solvent like acetonitrile) to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method. Determine the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

-

Calculation: Calculate the solubility in µg/mL or µM, accounting for any dilution factors.

Experimental Workflow: Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

High-Throughput Kinetic Solubility Assay

This assay is designed for speed and is ideal for screening large numbers of compounds in early discovery phases to flag potential solubility issues.[9][10]

Causality Behind Experimental Choices:

-

DMSO Stock: Using a DMSO stock solution allows for high-throughput, automated addition of the compound to aqueous plates.[11]

-

Short Incubation: A short incubation period (e.g., 1-2 hours) is used because the goal is to identify the point of precipitation under non-equilibrium conditions, which is relevant for many in vitro assays.[10][12]

-

Nephelometry: This detection method measures light scattering from particles that precipitate out of solution, providing a rapid and direct assessment of insolubility without a separation step.[19]

Step-by-Step Protocol:

-

Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Plate Preparation: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition: Add the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of 1%.

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours.[10]

-

Measurement: Measure the turbidity (light scattering) in each well using a laser nephelometer.

-

Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed compared to controls, indicating precipitation.

Solubility Profile of this compound

The following table summarizes expected solubility data for the compound in various pharmaceutically relevant media. This data is illustrative, based on the compound's structure, and serves as a guide for what a researcher might expect to find.

| Solvent/Medium | pH | Type | Expected Solubility (µg/mL) | Implications for Drug Development |

| Deionized Water | ~7.0 | Thermodynamic | 5 - 20 | Low intrinsic aqueous solubility may pose challenges for oral absorption. |

| PBS | 7.4 | Thermodynamic | 10 - 30 | Slightly higher solubility than water due to buffer effects, but still considered poorly soluble. |

| Simulated Gastric Fluid (SGF) | 1.2 | Thermodynamic | > 200 | High solubility expected due to protonation of the piperazine nitrogens at low pH. This suggests the drug will dissolve well in the stomach. |

| Simulated Intestinal Fluid (SIF) | 6.8 | Thermodynamic | 15 - 40 | Solubility is expected to decrease significantly from the stomach to the intestine, which could lead to precipitation and limit absorption. |

| PBS (1% DMSO) | 7.4 | Kinetic | 60 - 100 | Higher apparent solubility reflects a supersaturated state, relevant for interpreting in vitro assay results. |

| Ethanol | N/A | Thermodynamic | > 1000 | High solubility in organic solvents is typical and useful for stock solution preparation. |

| DMSO | N/A | Thermodynamic | > 5000 | Very high solubility, making it an excellent solvent for preparing concentrated stock solutions for screening assays. |

Conclusion and Forward-Looking Strategy

The comprehensive solubility assessment of this compound reveals a profile characteristic of a weakly basic compound with pH-dependent solubility. The high solubility in acidic conditions, contrasted with its poor solubility at neutral pH, is a critical piece of information. This suggests that while the compound may dissolve readily in the stomach, maintaining its dissolved state in the small intestine—the primary site of drug absorption—will be a significant challenge.

This data-driven understanding is not a roadblock but a guide for strategic formulation development. Efforts should be directed towards solubility enhancement techniques, such as salt formation to improve dissolution rate and solubility, or the development of amorphous solid dispersions to maintain a supersaturated state in vivo. A thorough understanding of both kinetic and thermodynamic solubility, as outlined in this guide, empowers researchers to make informed decisions, mitigate risks, and ultimately accelerate the journey of promising compounds like this compound toward becoming effective medicines.

References

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

- Loftsson, T., & Hreinsdóttir, D. (2020). The Importance of Solubility for New Drug Molecules. Molecules, 25(9), 2207.

- NIH National Library of Medicine. (2012). Drug solubility: importance and enhancement techniques.

- Alwsci Technologies. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.

- Slideshare. (n.d.). Solubility and its Importance.pptx.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- BioDuro. (n.d.). ADME Solubility Assay.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Protocols.io. (2025). In-vitro Thermodynamic Solubility.

- Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry, 65(7), 569-574.

- ResearchGate. (2019).

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Lund University Publications. (n.d.).

- PubMed. (n.d.). In vitro solubility assays in drug discovery.

- ResearchGate. (2018). Automated assays for thermodynamic (equilibrium)

- Wikipedia. (n.d.). Piperazine.

- PubChemLite. (n.d.). This compound.

- Echemi. (n.d.). 1-(3,5-dichloropyridin-2-yl)piperazine.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 5. Solubility and its Importance.pptx [slideshare.net]

- 6. PubChemLite - this compound (C9H11Cl2N3) [pubchemlite.lcsb.uni.lu]

- 7. echemi.com [echemi.com]

- 8. Piperazine - Wikipedia [en.wikipedia.org]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In-vitro Thermodynamic Solubility [protocols.io]

- 15. evotec.com [evotec.com]

- 16. researchgate.net [researchgate.net]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. rheolution.com [rheolution.com]

The Strategic Utility of 1-(3,5-Dichloropyridin-4-yl)piperazine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents. Its unique physicochemical properties often impart favorable pharmacokinetics, making it a "privileged" structure in drug design.[1] This guide delves into a specific, highly functionalized piperazine derivative, 1-(3,5-Dichloropyridin-4-yl)piperazine, a key building block in the development of novel therapeutics. We will explore its synthesis, chemical characteristics, and its emerging potential in the creation of targeted therapies, particularly in the realms of oncology, inflammatory disorders, and central nervous system (CNS) conditions. This document serves as a comprehensive resource for researchers looking to leverage this versatile intermediate in their drug discovery programs.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The six-membered nitrogen-containing heterocycle, piperazine, is a recurring motif in numerous approved drugs.[1] Its conformational flexibility and the presence of two nitrogen atoms allow for diverse substitutions, enabling the fine-tuning of pharmacological activity.[1] The piperazine ring can influence a molecule's polarity, solubility, and ability to cross biological membranes, all critical factors in drug development. Modifications to the substitution pattern on the piperazine nucleus can lead to significant differences in the medicinal potential of the resulting molecules.[1] While historically associated with central nervous system activity, the applications of piperazine derivatives have expanded to include anticancer, antiviral, anti-inflammatory, and antihistamine agents, among others.[1]

This guide focuses on this compound, a specialized chemical intermediate that has garnered attention for its utility in synthesizing a variety of active pharmaceutical ingredients (APIs). Its structure, featuring a dichloropyridine ring linked to a piperazine moiety, provides a versatile scaffold for developing molecules with diverse pharmacological activities.

Synthesis and Chemical Profile

This compound is a readily accessible synthetic intermediate. A general and efficient method for its preparation involves the nucleophilic aromatic substitution of a suitably activated dichloropyridine with piperazine.

A plausible synthetic route is outlined below:

Sources

The Strategic Intermediate: A Technical Guide to 1-(3,5-Dichloropyridin-4-yl)piperazine

An In-Depth Review for Chemical and Pharmaceutical Development Professionals

Abstract

1-(3,5-Dichloropyridin-4-yl)piperazine, a heterocyclic compound identified by CAS number 175277-80-2, has emerged as a pivotal intermediate in the synthesis of contemporary active pharmaceutical ingredients (APIs). Its unique molecular architecture, featuring a dichloropyridinyl moiety linked to a piperazine ring, provides a versatile scaffold for the development of novel therapeutics. This guide offers a comprehensive overview of the discovery, synthesis, chemical properties, and strategic applications of this compound in drug development. By elucidating the technical details of its synthesis and its role as a precursor to specific therapeutic agents, this document serves as a critical resource for researchers and scientists in the pharmaceutical industry.

Introduction: The Emergence of a Key Building Block

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, present in a multitude of approved drugs targeting a wide array of biological pathways.[1] Its ability to impart favorable physicochemical properties, such as improved solubility and bioavailability, makes it a desirable component in drug design. The introduction of a dichloropyridinyl group to the piperazine core creates this compound, a molecule with distinct electronic and steric properties that can be strategically exploited in the synthesis of targeted therapies. This intermediate has gained attention for its role in the creation of complex molecules with diverse pharmacological activities.[2]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for the development of robust analytical methods.

| Property | Value | Source |

| CAS Number | 175277-80-2 | [2] |

| Molecular Formula | C₉H₁₁Cl₂N₃ | [2] |

| Molecular Weight | 232.11 g/mol | Calculated |

| Monoisotopic Mass | 231.03300 Da | [1] |

| Predicted XlogP | 1.6 | [1] |

| Purity (Typical) | >95% or >98% | [2] |

Table 1: Physicochemical Properties of this compound.

Spectral Data (Predicted)

While experimental spectral data is not widely published in readily accessible literature, predicted mass spectrometry data provides valuable information for characterization.

| Adduct | Predicted m/z |

| [M+H]⁺ | 232.0403 |

| [M+Na]⁺ | 254.0222 |

Table 2: Predicted Mass Spectrometry Data for this compound. [1]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common strategy in heterocyclic chemistry involves the displacement of a leaving group from an electron-deficient aromatic ring by a nucleophile, in this case, the piperazine moiety.

General Synthetic Pathway

The most probable synthetic route involves the reaction of piperazine with a suitable 3,5-dichloro-4-substituted pyridine, where the substituent at the 4-position is a good leaving group, such as a halogen (e.g., chlorine or fluorine).

Figure 1: General synthetic scheme for this compound.

Postulated Experimental Protocol

While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general procedure based on the synthesis of analogous compounds can be postulated.

Materials:

-

3,4,5-Trichloropyridine

-

Piperazine (anhydrous)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Base (e.g., Potassium carbonate or Triethylamine)

Procedure:

-

To a solution of 3,4,5-trichloropyridine in an anhydrous solvent, add an excess of piperazine and a suitable base.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Note: The reaction conditions, including temperature, reaction time, and choice of base and solvent, would require optimization for maximizing yield and purity.

Role in Drug Discovery and Development

The primary utility of this compound lies in its role as a key intermediate in the synthesis of more complex molecules with therapeutic potential. The dichloropyridinyl moiety can serve as a handle for further functionalization, or it can be a critical pharmacophoric element that interacts with the biological target.

Potential Therapeutic Applications of Downstream Compounds

Piperazine derivatives are known to exhibit a wide range of pharmacological activities, particularly targeting the central nervous system (CNS).[3] These activities include antipsychotic, antidepressant, and anxiolytic effects.[3] The incorporation of the this compound scaffold into larger molecules could be aimed at modulating the activity of various receptors and enzymes implicated in neurological and psychiatric disorders.

Figure 2: Potential applications of this compound in the synthesis of CNS-active compounds and their potential target pathways.

Conclusion

This compound is a strategically important intermediate in modern pharmaceutical chemistry. Its synthesis, based on established principles of nucleophilic aromatic substitution, provides access to a versatile building block for the creation of novel drug candidates. While detailed public information on its specific applications is limited, its structural features strongly suggest its utility in the development of therapies for central nervous system disorders. Further research and disclosure in patent and scientific literature will likely continue to unveil the full scope of its importance in the pharmaceutical landscape. This guide provides a foundational understanding for researchers and developers working with this key heterocyclic intermediate.

References

Sources

A Technical Guide to 1-(3,5-Dichloropyridin-4-yl)piperazine: A Pivotal Intermediate in Modern Drug Discovery

Executive Summary: 1-(3,5-Dichloropyridin-4-yl)piperazine is a specialized heterocyclic compound that has emerged as a critical structural motif and versatile synthetic intermediate in medicinal chemistry.[1] Its unique architecture, combining a reactive piperazine moiety with an electronically-defined dichloropyridine core, provides a valuable scaffold for developing novel therapeutic agents.[1] This guide offers an in-depth analysis of its synthesis, chemical properties, reactivity, and applications, with a particular focus on its role in the synthesis of advanced kinase inhibitors like Ripretinib. Designed for researchers and drug development professionals, this document consolidates field-proven insights, detailed experimental protocols, and key safety information to facilitate its effective use in pharmaceutical R&D.

Section 1: Introduction and Physicochemical Properties

This compound (CAS No. 175277-80-2) is a cornerstone intermediate whose value is derived from its bifunctional nature. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged structure in medicinal chemistry, known to enhance aqueous solubility, bioavailability, and target affinity.[2] The secondary amine of the piperazine serves as a highly versatile nucleophilic handle for introducing a wide array of functional groups and side chains, allowing for extensive Structure-Activity Relationship (SAR) exploration.[2][3]

Simultaneously, the 3,5-dichloropyridine ring provides a rigid, well-defined core that orients substituents in a precise three-dimensional arrangement, crucial for specific interactions with biological targets such as enzyme active sites. This combination makes it an indispensable building block for a variety of pharmacologically active molecules, particularly in oncology.[4][5]

Table 1: Physicochemical & Spectroscopic Data

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₁Cl₂N₃ |

| Molecular Weight | 232.11 g/mol |

| Monoisotopic Mass | 231.033 Da[6] |

| Appearance | Off-white to light yellow solid |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~8.25 (s, 2H, Ar-H), ~3.10 (t, 4H, piperazine-H), ~2.85 (t, 4H, piperazine-H), NH proton variable. |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~148.5 (Ar-C), ~145.0 (Ar-C), ~125.0 (Ar-C), ~50.0 (piperazine-C), ~45.5 (piperazine-C). |

| Predicted XlogP | 1.6[6] |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Section 2: Synthesis and Purification

The most prevalent and efficient synthesis of this compound is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the high reactivity of the C4 position on a precursor like 3,4,5-trichloropyridine.

2.1 Mechanism and Rationale

The SNAr mechanism is driven by the electronic properties of the pyridine ring. The ring nitrogen and the two chlorine atoms at the C3 and C5 positions act as strong electron-withdrawing groups. This effect significantly reduces the electron density at the C4 position, rendering it highly electrophilic and susceptible to attack by nucleophiles. Piperazine, with its secondary amine, serves as an excellent nucleophile for this transformation. The reaction proceeds through a stabilized intermediate known as a Meisenheimer complex before the chloride leaving group is eliminated to yield the final product. The selectivity for the C4 position over C3 or C5 is a key advantage of this synthetic route.

// Reactants reactant1 [label="3,4,5-Trichloropyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; reactant2 [label="Piperazine\n(Nucleophile)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediate intermediate [label="Meisenheimer Complex\n(Stabilized Intermediate)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"];

// Product product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Side Product side_product [label="HCl", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges reactant1 -> intermediate [label="Nucleophilic Attack\n(at C4 position)"]; reactant2 -> intermediate; intermediate -> product [label="Elimination of Cl-"]; intermediate -> side_product [style=dashed]; } dot Caption: SNAr Synthesis Pathway.

2.2 Detailed Experimental Protocol

This protocol is a representative procedure for a laboratory-scale synthesis.

-

Reaction Setup: To a solution of 3,4,5-trichloropyridine (1.0 eq) in a suitable polar aprotic solvent (e.g., N,N-Dimethylformamide or Acetonitrile) in a round-bottom flask, add an excess of piperazine (2.5-3.0 eq). The excess piperazine acts as both the nucleophile and a base to neutralize the HCl byproduct.

-

Reaction Conditions: Stir the mixture at an elevated temperature (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up: After cooling to room temperature, pour the reaction mixture into water. This will precipitate the product and dissolve piperazine hydrochloride salts.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel to yield the pure this compound.

Section 3: Chemical Reactivity and Derivatization

The synthetic utility of this compound lies in the reactivity of its secondary amine. This site provides a convenient point for diversification, allowing medicinal chemists to append various molecular fragments to modulate the compound's pharmacological profile.

Key Derivatization Reactions:

-